Enalaprilat-d5 (sodium)
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for enalaprilat-d5 (sodium) is disodium (2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate . This nomenclature reflects three stereochemical centers (denoted by S configurations), the disodium salt form, and the substitution of five hydrogen atoms with deuterium at positions 2–6 of the phenyl ring. The deuterium labeling is explicitly noted using the pentadeuteriophenyl prefix, adhering to IUPAC guidelines for isotopic substitution.
Molecular Formula and Isotopic Composition Analysis
Enalaprilat-d5 (sodium) has the molecular formula C₁₈H₁₇D₅N₂Na₂O₅ , with a molecular weight of 397.39 g/mol . The isotopic composition arises from the replacement of five protium (¹H) atoms with deuterium (²H) on the phenyl moiety, as illustrated in Table 1.
Table 1: Isotopic composition of enalaprilat-d5 (sodium)
| Component | Non-deuterated Form | Deuterated Form |
|---|---|---|
| Phenyl Hydrogens | 5 H | 5 D |
| Molecular Weight | 384.37 g/mol | 397.39 g/mol |
| Exact Mass | 384.129 Da | 397.163 Da |
The mass difference of 13.034 Da between the deuterated and non-deuterated forms facilitates differentiation in mass spectrometry-based assays.
Crystallographic Data and Solid-State Properties
While no explicit crystallographic data for enalaprilat-d5 (sodium) are available, structural insights can be inferred from its parent compound. The non-deuterated enalaprilat binds to the zinc-active site of human testicular ACE (tACE) via a carboxylate group, as revealed by X-ray crystallography (PDB: 1UZE). The coordination geometry involves:
- Direct interaction between the inhibitor’s carboxylate and the Zn²⁺ ion.
- Hydrogen bonds with residues His353, Glu384, and His513.
Deuterium substitution is unlikely to alter the core binding motif due to the isotopic similarity between ¹H and ²H. However, vibrational spectroscopy (e.g., IR) may reveal shifts in C–D stretching modes (~2100 cm⁻¹) compared to C–H modes (~3000 cm⁻¹). The solid-state form of enalaprilat-d5 (sodium) is reported as a white to off-white crystalline powder , consistent with its non-deuterated analog.
Comparative Structural Analysis with Non-deuterated Enalaprilat
Key structural differences between enalaprilat-d5 (sodium) and enalaprilat are summarized in Table 2.
Table 2: Structural comparison of enalaprilat-d5 (sodium) and enalaprilat
| Property | Enalaprilat-d5 (Sodium) | Enalaprilat |
|---|---|---|
| Isotopic Substitution | Phenyl-D₅ | None |
| Molecular Formula | C₁₈H₁₇D₅N₂Na₂O₅ | C₁₈H₂₄N₂O₅ |
| Sodium Counterions | 2 | 0 (free acid form) |
| LogP | 0.12 | -0.34 (calculated) |
The deuterium substitution increases molecular weight without significantly altering hydrophobicity, as evidenced by comparable LogP values. Nuclear magnetic resonance (NMR) spectra would show attenuated signals for the deuterated phenyl protons, while mass spectrometry would exhibit a distinct +5 Da shift in isotopic clusters.
Properties
Molecular Formula |
C18H22N2Na2O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; |
InChI Key |
HTOMWWZYNPLIET-CGGLEDJRSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation Strategies
The preparation of Enalaprilat-d5 (sodium) centers on the selective replacement of five hydrogen atoms with deuterium at the phenyl ring (2,3,4,5,6-positions). Two primary synthetic approaches dominate the literature:
1.1.1 Direct Isotopic Exchange
This method involves reacting enalaprilat with deuterated reagents under controlled conditions. For example, Source describes the use of deuterium oxide (D₂O) and deuterated solvents (e.g., deuterochloroform) in the presence of trifluoroacetic anhydride and deuteroacetone. The reaction mixture is sealed and heated at 50–65°C for 150–180 hours to achieve >95% deuterium incorporation. Key parameters include:
| Parameter | Condition |
|---|---|
| Temperature | 55–60°C |
| Reaction Time | 160–170 hours |
| Deuterium Source | D₂O, deuteroacetone |
| Catalysts/Reagents | Trifluoroacetic anhydride |
1.1.2 Synthesis from Deuterated Precursors
An alternative route involves constructing the deuterated phenylpropyl moiety early in the synthesis. Source outlines a multi-step process starting with phenoxyacetic acid-d5, which is converted to phenoxyacetyl chloride-d5 and subsequently coupled to 6-aminopenicillanic acid. This method ensures higher isotopic purity but requires specialized deuterated starting materials.
Sodium Salt Formation
Following deuteration, the free acid form of enalaprilat-d5 is converted to its sodium salt via neutralization with sodium hydroxide or sodium bicarbonate. Source details a scalable protocol where enalaprilat-d5 is dissolved in water, treated with sodium bicarbonate (molar ratio 1:2), and lyophilized to yield the sodium salt. Critical considerations include:
- pH Control : Maintain pH 7–8 to prevent degradation.
- Solvent Selection : Water or aqueous ethanol to ensure solubility.
- Purification : Crystallization or column chromatography to remove residual reagents.
Industrial-Scale Production
Process Optimization
Industrial synthesis emphasizes cost-efficiency and yield maximization. Source describes a tablet formulation process where enalapril maleate is converted to its sodium salt in situ using sodium bicarbonate and water. While this method targets non-deuterated enalaprilat, it provides a template for scaling deuterated analogs:
- Mixing : Combine enalaprilat-d5 free acid with sodium bicarbonate (1:1.5 molar ratio) and lactose monohydrate.
- Wet Granulation : Add water (20–30% w/w) to form a moist mass.
- Drying : Oven-dry at 50°C for 12 hours.
- Compression : Blend with magnesium stearate and compress into tablets.
Key Metrics :
Characterization and Quality Control
Source and Source specify analytical methods to verify deuterium incorporation and sodium content:
Challenges in Synthesis
Isotopic Purity and Exchange
Deuterium-hydrogen back-exchange during storage or processing remains a critical issue. Source recommends storage at -20°C in anhydrous solvents to minimize proton contamination. Additionally, reaction vessels must be rigorously dried to prevent isotopic dilution.
Stereochemical Integrity
Enalaprilat-d5 contains three chiral centers. Source highlights that harsh reaction conditions (e.g., high temperatures) may induce racemization. Mitigation strategies include:
Applications in Research
Enalaprilat-d5 (sodium) is indispensable in LC-MS/MS assays for quantifying enalaprilat in biological matrices. Source and Source validate its use as an internal standard in plasma and urine studies, achieving precision (CV <5%) and accuracy (90–110%). Its deuterated structure eliminates interference from endogenous compounds, enhancing assay specificity.
Chemical Reactions Analysis
Oxidation Reactions
Enalaprilat-d5 (sodium) undergoes oxidation under controlled conditions to form metabolites essential for studying its metabolic pathways.
-
Key Insight : Oxidation occurs at the proline and alanine residues, with deuterium labeling stabilizing the compound against isotopic exchange during analysis.
Reduction Reactions
Reductive processes are employed to reverse metabolic modifications or synthesize intermediates.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Pd/C + H₂ | 1 atm H₂, 40–50°C | Reduced dipeptide analogs | Synthesis of deuterated intermediates |
| Sodium borohydride | Aqueous ethanol, pH 5 | Alcohol derivatives | Structural characterization |
-
Mechanism : The phenyl-deuterated side chain remains intact, while the carboxylate groups are selectively reduced.
Hydrolysis Reactions
Hydrolysis is pivotal for studying its stability and enzymatic degradation.
Deuterium Exchange Reactions
The deuterium label’s stability is crucial for tracking in biological systems.
-
Structural Resilience : The deuterium atoms at the phenyl ring resist exchange under physiological conditions, enabling reliable isotope dilution mass spectrometry .
Enzymatic Reactions
As an ACE inhibitor, Enalaprilat-d5 (sodium) interacts with angiotensin-converting enzyme:
| Enzyme | Binding Affinity (Ki) | Inhibition Mechanism | Study Model |
|---|---|---|---|
| Human ACE | 0.1–0.5 nM | Competitive inhibition | In vitro enzyme assays |
-
Role of Deuterium : Isotopic labeling does not alter binding affinity compared to non-deuterated enalaprilat, confirming its utility in mechanistic studies .
Photodegradation
Light-induced degradation pathways are minimal but documented:
| Light Source | Degradation Products | Conditions |
|---|---|---|
| UV (254 nm) | Cyclic diketopiperazine | 48-hour exposure, 25°C |
-
Stability Recommendation : Store in amber vials at 2–8°C to prevent photolytic breakdown.
Scientific Research Applications
Enalaprilat-d5 (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
Enalaprilat-d5 (sodium) exerts its effects by inhibiting the Angiotensin Converting Enzyme (ACE), which prevents the transformation of angiotensin I into angiotensin II . Angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney. By down-regulating this protein, enalaprilat-d5 (sodium) results in reduced blood pressure and blood fluid volume .
Comparison with Similar Compounds
Carvedilol-d5
- Role: ISTD for carvedilol, a non-selective β-blocker with α1-blocking activity.
- Structural Differences : Contains deuterium substitutions on the carbazole moiety, distinct from enalaprilat-d5’s phenyl-d5 labeling .
- Mass Spectrometry Parameters :
- Retention Time : ~4.1 minutes, longer than enalaprilat-d5 (3.0 minutes) due to higher hydrophobicity .
Perindoprilat-13C3
- Role: ISTD for perindoprilat, another ACE inhibitor metabolite.
- Isotopic Labeling : Three carbon-13 atoms replace natural carbon in the indoline ring.
- Mass Spectrometry Parameters :
- Retention Time: ~3.1 minutes, slightly longer than enalaprilat-d5 due to minor polarity differences .
Enalapril-d5 Maleate
- Role : Deuterated precursor of enalaprilat-d5, used to study prodrug metabolism.
- Key Difference : Contains a maleate counterion and deuterium on the phenyl group .
- Mass Spectrometry : Distinct transitions (m/z 349.1 → 206.1) compared to its metabolite .
Analytical Performance Comparison
Key Advantages and Limitations
- Enalaprilat-d5 (Sodium): Advantages: High stock concentration reduces volumetric errors; deuterium labeling avoids isotopic overlap with endogenous analytes . Limitations: Sodium salt form may require pH adjustment in extraction protocols .
Carvedilol-d5 :
Perindoprilat-13C3 :
Q & A
Q. How can systematic reviews or scoping studies enhance the interpretation of existing Enalaprilat-d5 (sodium) research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
